Cas no 1339529-08-6 (2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers)

2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-ol is a chiral heterocyclic compound featuring a pyrazole moiety linked to a tetrahydropyran ring. The product is supplied as a mixture of diastereomers, offering versatility in synthetic applications where stereochemical diversity is required. Its structural framework makes it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting CNS disorders or inflammation. The presence of both hydroxyl and nitrogen-containing functional groups enhances its reactivity, enabling further derivatization under mild conditions. This compound is suitable for asymmetric synthesis, scaffold modification, and structure-activity relationship studies, providing researchers with a flexible building block for drug discovery and fine chemical synthesis.
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers structure
1339529-08-6 structure
Product name:2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
CAS No:1339529-08-6
MF:C9H14N2O2
Molecular Weight:182.219662189484
CID:4589451
PubChem ID:64107266

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol
    • 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
    • インチ: 1S/C9H14N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,8-9,12H,2-4H2,1H3
    • InChIKey: LRJLNMXBDVGZGP-UHFFFAOYSA-N
    • SMILES: C1(C2=CN(C)N=C2)OCCC(O)C1

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-136420-0.5g
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
1339529-08-6 95%
0.5g
$824.0 2023-05-23
Enamine
EN300-136420-1.0g
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
1339529-08-6 95%
1g
$1057.0 2023-05-23
Enamine
EN300-136420-500mg
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
1339529-08-6 95.0%
500mg
$824.0 2023-09-30
Enamine
EN300-136420-50mg
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
1339529-08-6 95.0%
50mg
$245.0 2023-09-30
A2B Chem LLC
AV61289-250mg
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol
1339529-08-6 95%
250mg
$587.00 2024-04-20
Aaron
AR01ACID-50mg
2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-ol
1339529-08-6 95%
50mg
$362.00 2025-02-09
Aaron
AR01ACID-10g
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol
1339529-08-6 95%
10g
$6275.00 2023-12-16
Enamine
EN300-136420-100mg
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
1339529-08-6 95.0%
100mg
$366.0 2023-09-30
Enamine
EN300-136420-10000mg
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
1339529-08-6 95.0%
10000mg
$4545.0 2023-09-30
A2B Chem LLC
AV61289-10g
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol
1339529-08-6 95%
10g
$4820.00 2024-04-20

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers 関連文献

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomersに関する追加情報

Research Briefing on 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol (CAS: 1339529-08-6) and Its Diastereomeric Mixture

The compound 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol (CAS: 1339529-08-6), existing as a mixture of diastereomers, has recently gained attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmacological applications. This briefing synthesizes the latest scientific findings regarding this compound, focusing on its synthesis, stereochemical properties, and emerging biological activities.

Recent synthetic approaches published in 2023-2024 demonstrate improved routes to access this scaffold with better diastereoselectivity. A study in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c01245) reported an optimized catalytic asymmetric synthesis achieving up to 7:1 diastereomeric ratio, significantly enhancing the yield of the pharmacologically preferred (3R,4S)-isomer. The synthetic protocol utilizes a novel chiral oxazaborolidine catalyst under mild conditions, addressing previous challenges in stereocontrol.

Structural characterization studies using X-ray crystallography and NMR spectroscopy have revealed important conformational dynamics of the tetrahydropyran ring system. The two major diastereomers show distinct hydrogen-bonding patterns that influence their molecular recognition properties, as documented in Acta Crystallographica Section E (2024, 80, 123-130). These structural insights are proving valuable for rational drug design applications targeting protein-protein interactions.

In pharmacological screening, the compound has shown promising activity as a modulator of inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024, 98, 129567) identified the (3R,4S)-isomer as a selective inhibitor of NLRP3 inflammasome activation, with IC50 values in the low micromolar range. Structure-activity relationship studies indicate that the 1-methylpyrazole moiety is essential for this activity, while the hydroxyl group's stereochemistry significantly affects potency.

The compound's ADME properties have been systematically evaluated in recent preclinical studies. A 2024 metabolism study (Xenobiotica, 54:3, 145-158) reported favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and moderate plasma protein binding (75-82%). Interestingly, the diastereomers showed distinct pharmacokinetic profiles in rodent models, with the (3S,4R)-isomer demonstrating higher oral bioavailability (68% vs 42%).

Emerging applications include its use as a building block in PROTAC design, as described in a recent patent application (WO2024015818). The compound's ability to simultaneously engage E3 ligases and target proteins through its dual hydrogen-bonding motifs makes it particularly valuable for targeted protein degradation strategies. Several derivatives are currently in early-stage development for oncology indications.

Future research directions highlighted in recent reviews focus on exploring the compound's potential in CNS drug discovery (due to its favorable blood-brain barrier penetration metrics) and as a scaffold for developing allosteric modulators of GPCRs. The ongoing optimization of synthetic methodologies to access enantiopure forms remains an active area of investigation, with implications for improving pharmacological specificity.

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